molecular formula C13H20Cl2N2 B13898355 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride

7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B13898355
M. Wt: 275.21 g/mol
InChI Key: CKJYSBFEJZCGLG-UHFFFAOYSA-N
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Description

7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is a derivative of the diazaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms. This compound is often used as an intermediate in pharmaceutical and chemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane involves several steps, starting from a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate. The process includes substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step involves a cyclization reaction to form the spiro compound .

Industrial Production Methods

In industrial settings, the synthesis avoids the use of hazardous reagents like boron trifluoride diethyl etherate, which is flammable and toxic . Instead, safer alternatives are employed to ensure large-scale production is feasible and safe.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms.

Scientific Research Applications

7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13;;/h1-5,14H,6-11H2;2*1H

InChI Key

CKJYSBFEJZCGLG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(CCN2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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